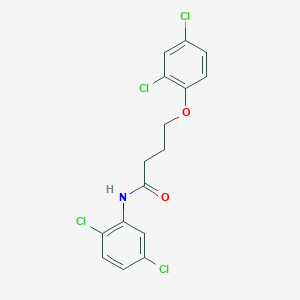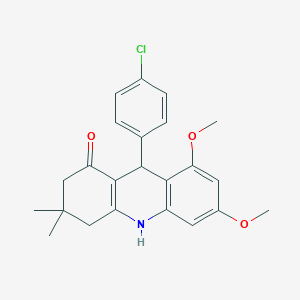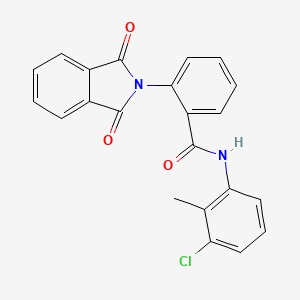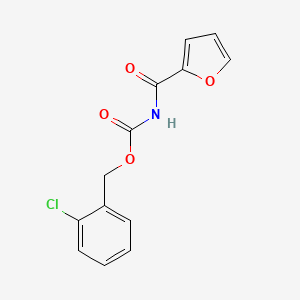
4-(2,4-dichlorophenoxy)-N-(2,5-dichlorophenyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(2,5-dichlorophenyl)butanamide, also known as 'DCPB', is a synthetic compound that belongs to the family of herbicides. It was first synthesized in the 1960s and has since been used as a herbicide to control weeds in various crops. However, recent scientific research has revealed its potential in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
DCPB exerts its effects by inhibiting the activity of various enzymes and receptors. Its anti-inflammatory properties are attributed to its ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins. DCPB has also been found to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is implicated in the development of atherosclerosis.
In neuroscience, DCPB exerts its neuroprotective effects by modulating the activity of various receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor. DCPB has been found to enhance the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. DCPB has also been found to inhibit the activity of the NMDA receptor, which is involved in the development of various neurodegenerative diseases.
Biochemical and Physiological Effects:
DCPB has been found to exhibit various biochemical and physiological effects. Its anti-inflammatory properties are attributed to its ability to inhibit the activity of COX-2, which is involved in the production of prostaglandins. DCPB has also been found to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol, which is implicated in the development of atherosclerosis.
In neuroscience, DCPB has been found to enhance the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. DCPB has also been found to inhibit the activity of the NMDA receptor, which is involved in the development of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DCPB has various advantages and limitations for lab experiments. Its advantages include its ability to inhibit the activity of various enzymes and receptors, making it useful in the study of various biochemical and physiological processes. Its limitations include its potential toxicity, which may limit its use in certain experiments. Additionally, DCPB may exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are various future directions for the study of DCPB. In medicinal chemistry, DCPB may be further developed as a potential anti-inflammatory, anti-cancer, and anti-viral agent. Its ability to inhibit the activity of COX-2 and various enzymes involved in the biosynthesis of cholesterol may make it useful in the treatment of various inflammatory and cardiovascular diseases.
In neuroscience, DCPB may be further developed as a potential neuroprotective agent. Its ability to enhance the activity of the GABA receptor and inhibit the activity of the NMDA receptor may make it useful in the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, DCPB is a synthetic compound that has been extensively studied for its potential in various fields, including medicinal chemistry and neuroscience. Its ability to inhibit the activity of various enzymes and receptors makes it useful in the study of various biochemical and physiological processes. However, its potential toxicity and off-target effects may limit its use in certain experiments. Nonetheless, DCPB has various future directions, including its development as a potential anti-inflammatory, anti-cancer, and anti-viral agent in medicinal chemistry and as a potential neuroprotective agent in neuroscience.
Scientific Research Applications
DCPB has been extensively studied for its potential in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, DCPB has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Its anti-inflammatory properties have been attributed to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. DCPB has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In neuroscience, DCPB has been found to exhibit neuroprotective properties. It has been shown to protect neurons from oxidative stress and glutamate-induced excitotoxicity, both of which are implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. DCPB has also been found to enhance memory and learning in animal models, suggesting its potential in the treatment of cognitive disorders.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,5-dichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c17-10-4-6-15(13(20)8-10)23-7-1-2-16(22)21-14-9-11(18)3-5-12(14)19/h3-6,8-9H,1-2,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDALUAOEWLADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4679710.png)
![2-(2,4-dichloro-6-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4679712.png)



![3-[4-(pentyloxy)phenyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B4679732.png)
![3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4679734.png)
![ethyl 4-(1-naphthyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4679742.png)
![2-(4-chlorophenyl)-3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4679743.png)
![2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B4679745.png)
![3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4679754.png)
![8-(2-furyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4679758.png)
![N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4679771.png)
